molecular formula C46H54FN7O9 B10821845 N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

Numéro de catalogue B10821845
Poids moléculaire: 868.0 g/mol
Clé InChI: WMBSSRAFHKGIRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

d9A-2 is a potent degrader belonging to the class of proteolysis-targeting chimeras (PROTACs)This compound has shown significant potential in impairing pH homeostasis and inducing cytotoxicity in various cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of d9A-2 involves the conjugation of a ligand that binds to SLC9A1 with a phthalimide-based cereblon (CRBN) binder. The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, coupling reactions, and purification processes. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of d9A-2 would likely involve large-scale organic synthesis techniques, including automated synthesis and high-throughput purification methods. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical production .

Analyse Des Réactions Chimiques

Types of Reactions: d9A-2 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its ability to induce the degradation of target proteins .

Common Reagents and Conditions: The degradation process involves the use of d9A-2 in conjunction with cellular machinery, including ubiquitin ligases and proteasomes. The conditions required for these reactions are physiological, typically occurring within the cellular environment at body temperature and neutral pH .

Major Products Formed: The primary product of the reactions involving d9A-2 is the degraded form of the target protein, SLC9A1. This degradation leads to impaired pH homeostasis and cytotoxic effects in cancer cells .

Applications De Recherche Scientifique

d9A-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying protein degradation mechanisms and the ubiquitin-proteasome system. In biology, it is used to investigate the role of SLC9A1 in cellular processes and pH regulation. In medicine, d9A-2 shows promise as a potential therapeutic agent for targeting cancer cells by inducing the degradation of essential proteins. In industry, it can be utilized in the development of new PROTAC-based therapies and drug discovery research .

Mécanisme D'action

d9A-2 exerts its effects through a mechanism known as targeted protein degradation. It functions by binding to SLC9A1 and recruiting the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of SLC9A1, marking it for degradation by the proteasome. The degradation of SLC9A1 disrupts pH homeostasis within the cell, leading to cytotoxicity and cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to d9A-2 include other PROTACs that target different proteins for degradation. Some examples are ARV-110, which targets androgen receptor, and ARV-471, which targets estrogen receptor. These compounds share the common mechanism of inducing protein degradation through the ubiquitin-proteasome system .

Uniqueness of d9A-2: What sets d9A-2 apart from other PROTACs is its specific targeting of SLC9A1 and its ability to impair pH homeostasis. This unique mechanism makes it particularly effective in inducing cytotoxicity in cancer cells that rely on SLC9A1 for survival .

Propriétés

Formule moléculaire

C46H54FN7O9

Poids moléculaire

868.0 g/mol

Nom IUPAC

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

InChI

InChI=1S/C46H54FN7O9/c1-29-26-32(7-9-36(29)47)34-8-6-33(27-39(34)53-16-12-31(13-17-53)42-30(2)50-28-51-42)43(56)49-15-19-61-21-23-63-25-24-62-22-20-60-18-14-48-37-5-3-4-35-41(37)46(59)54(45(35)58)38-10-11-40(55)52-44(38)57/h3-9,26-28,31,38,48H,10-25H2,1-2H3,(H,49,56)(H,50,51)(H,52,55,57)

Clé InChI

WMBSSRAFHKGIRA-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)NCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6CCC(CC6)C7=C(NC=N7)C)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.